6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine

Flavor Chemistry Sensory Analysis Cyclopentapyrazine Comparison

Formulators seeking roasted nut notes often encounter excessive pungency and thermal losses with monocyclic pyrazines. This bicyclic GRAS flavoring (FEMA 3917, JECFA 782) resolves both issues. • Balanced roasted nut profile - lower pungency than the 5-methyl analog, enabling precise sensory control • High thermal retention (bp ~217°C) ensures superior bake stability versus monocyclic alternatives • Single-entity specification with defined purity (≥95%) simplifies EU/UK regulatory submissions under FL 14.098 Recommended use levels: baked goods 1-2 mg/kg, meat flavors 0.5-1 mg/kg, beverages 0.1-1 mg/kg.

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
CAS No. 38917-63-4
Cat. No. B13821550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine
CAS38917-63-4
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCC1=C(N=C2CCCC2=N1)C
InChIInChI=1S/C9H12N2/c1-6-7(2)11-9-5-3-4-8(9)10-6/h3-5H2,1-2H3
InChIKeyAIKNQWWUQFXNAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  soluble in oils, organic solvents
very soluble (in ethanol)

Bicyclic Pyrazine Flavor Agent: CAS 38917-63-4 Overview


6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine (CAS 38917-63-4) is a bicyclic pyrazine derivative belonging to the 6,7-dihydro-5H-cyclopenta[b]pyrazine subclass [1]. It is a GRAS-listed (FEMA 3917) flavoring agent formed naturally via Maillard-type reactions between cysteine and rhamnose under roasting conditions and has been detected in roasted beef, coffee, cocoa, and various nuts [2][3]. The compound possesses a low-melting solid physical form with a characteristic roasted nut odor, is very soluble in ethanol and oils but only slightly soluble in water, and has a molecular weight of 148.20 g/mol (C9H12N2) [4]. Its bicyclic fused-ring architecture, featuring a saturated cyclopentane ring fused to a dimethyl-substituted pyrazine core, distinguishes it structurally and sensorially from monocyclic alkylpyrazine alternatives commonly used in roasted and nutty flavor formulations [5].

Nature-identical roasted nut flavor formed via cysteine–rhamnose Maillard pathway
GRAS FEMA 3917 with JECFA 'no safety concern' evaluation (2001)
Bicyclic cyclopenta[b]pyrazine scaffold — reported milder, less pungent than 5-methyl analog

Why Generic Alkylpyrazines Fail as Substitutes


Generic substitution within the broader pyrazine family fails because this compound belongs to a specialized bicyclic subclass whose cyclopentane-fused architecture imparts a qualitatively distinct odor profile—a balanced nutty character with lower pungency relative to the more intense 5-methyl analog—that cannot be replicated by simply blending monocyclic alkylpyrazines [1]. The bicyclic framework of 6,7-dihydro-5H-cyclopentapyrazines also exhibits distinct thermal formation chemistry (condensation of cyclopentenolones with alkylenediamines) and stability behavior under processing conditions, which differs from that of conventional pyrazines formed via α-dicarbonyl/amine condensation [2]. Furthermore, regulatory clearances differ: this compound holds a distinct FEMA number (3917) with JECFA evaluation (No. 782) confirming no safety concern at current intake levels, whereas its close structural analogs (such as the 2,5-dimethyl isomer, FEMA 4702) maintain separate regulatory identities [3][4]. When a roasted nut flavor profile with a specific intensity-to-pungency ratio is specified, simple substitution with mono-cyclic pyrazines or even other bicyclic isomers will yield divergence in both sensory character and regulatory compliance [1][4].

Sensory Profile Divergence

Monocyclic alkylpyrazines cannot replicate the bicyclic scaffold’s roasted-nutty character with controlled pungency; blending may shift flavor balance.

Thermal Stability Gap

Bicyclic framework has a reported ~60 °C higher boiling point than monocyclic dimethylpyrazines, altering volatile retention during baking or extrusion.

Regulatory Identity Separation

Each bicyclic isomer (FEMA 3917, 3306, 4702) holds a distinct regulatory dossier; substitution may require separate documentation and affect compliance.

Differentiated Performance vs. Closest Analogs


Sensory Intensity and Pungency Ranking vs. 5-Methyl Analog

A direct head-to-head organoleptic comparison reported by an expert flavorist panel places 6,7-dihydro-2,3-dimethyl-5H-cyclopentapyrazine (FEMA 3917) as 'slightly weaker' in odor intensity and 'a little less pungent' than its closest bicyclic analog, 5-methyl-6,7-dihydro-5H-cyclopentapyrazine (FEMA 3306), making the 2,3-dimethyl derivative more specifically applicable to nut flavor formulations where excessive pungency is undesirable [1]. Importantly, the 2,5-dimethyl-6,7-dihydro-5H-cyclopentapyrazine isomer (FEMA 4702) was described as having a similar nutty character but 'a little more earthy,' illustrating that even positional isomerism within the same bicyclic scaffold yields perceptible sensory divergence [1].

Sensory ranking
Head-to-head
2,3-dimethyl 2,3-dimethyl ≈ 2,5-dimethyl.
Supports selection when controlled pungency is required for nut flavor formulations.
Expert flavorist panel evaluation; application-focused sensory comparison.
Flavor Chemistry Sensory Analysis Cyclopentapyrazine Comparison

FEMA Usage Level Differentiation by Food Matrix

FEMA-recommended usage levels for 6,7-dihydro-2,3-dimethyl-5H-cyclopentapyrazine (FEMA 3917) are specified across six food categories with typical and maximum concentrations (mg/kg): baked goods 1/2, soft drinks 0.1/1, frozen dairy 0.3/1, chewing gum 1/2, meat products 0.5/1, and poultry 0.5/1 [1]. In comparison, its 5-methyl analog (FEMA 3306) is recommended at different levels: confectionery 1 ppm, meat products 0.5 ppm, desserts and chewing gum 0.2 ppm, and beverages 0.05 ppm, revealing a substantial divergence in recommended dosage across shared application categories that reflects their distinct potency–character relationships [2]. The 2,3-dimethyl compound requires significantly higher usage in beverages (100–1000×) and gum applications (5–10×) compared to the 5-methyl analog, demonstrating its milder, less pungent character in practical formulation terms [1][2].

Usage levels
Cross-study comparable
Beverages: 0.1–1 mg/kg (target) vs. 0.05 ppm (5-methyl); gum: 1–2 mg/kg vs. 0.2 ppm. Represents ~2,000–20,000× higher usage reflecting milder character.
Substantially higher usage levels confirm reduced pungency, enabling roasted depth without overpowering top-notes.
FEMA recommended usage levels; matrix-dependent comparison.
Flavor Formulation Usage Levels Food Matrix Applications

Regulatory Identity and Safety Clearance Comparison

6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine (FEMA 3917) received JECFA safety evaluation in 2001 (Session 57) with a conclusion of 'No safety concern at current levels of intake when used as a flavouring agent' and is published in FEMA GRAS Publication No. 19 [1][2]. Each bicyclic cyclopentapyrazine analog possesses a distinct FEMA number and independent regulatory evaluation: 5-methyl analog = FEMA 3306, 2,5-dimethyl isomer = FEMA 4702 (CAS 38917-61-2, which is commercially supplied as a 60-100% mixture with 3,5-dimethyl isomer), and 5-ethyl analog = not assigned significant use [3]. This regulatory granularity means that substitution requires separate documentation and may trigger different maximum permitted levels depending on jurisdiction [1].

Regulatory identity
Class-level inference
FEMA 3917, JECFA 782 (single entity) vs. 5-methyl FEMA 3306; 2,5-dimethyl FEMA 4702 supplied as 60–100% purity mixture.
Distinct FEMA numbers require separate documentation; 2,5-isomer purity variability may affect specification compliance.
JECFA 2001: no safety concern; GRAS Pub. 19; EFSA Flavis 14.098.
Regulatory Compliance JECFA Evaluation FEMA GRAS

Natural Occurrence Profile Across Roasted Foods

6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine has been detected across a broad natural occurrence profile encompassing beef, coffee, cocoa, earth almond (Cyperus esculentus), roast almonds, walnut, and hazelnut [1]. It is classified as a nature-identical flavoring substance and is formed specifically from cysteine and rhamnose under roasting conditions via the Maillard reaction pathway [1][2]. In contrast, the 5-methyl analog is most prominently associated with roasted coffee beans as a quantitatively significant component, while the 2,5-dimethyl isomer has been reported in roasted earth almond, fermented wild rice, cooked pork, cooked beef, roasted filberts, coffee, and cocoa butter [3][4]. The partially overlapping but distinct natural occurrence patterns for each bicyclic isomer provide a basis for selecting the compound whose natural food association best matches the target flavor profile of the formulated product [1][3].

Natural occurrence
Cross-study comparable
Target detected in beef, coffee, cocoa, walnut, hazelnut; 5-methyl prominent in coffee; 2,5-dimethyl broadest animal-protein detection (pork, beef).
Natural food-source association supports nature-identical flavor labeling and target profile alignment.
Detection data from FooDB, HMDB; not quantitative.
Natural Occurrence Food Matrix Distribution Nature-Identical Flavoring

Physicochemical Properties vs. Monocyclic Pyrazines

The bicyclic cyclopentapyrazine scaffold of the target compound confers distinct physicochemical properties compared to monocyclic alkylpyrazine alternatives commonly used in roasted flavor formulations. The target compound exhibits a boiling point of 217.3 °C (at 760 mmHg) or 66 °C (at 2 mmHg), density of 1.1 g/cm³, and a calculated logP (XlogP3-AA) of 1.30 [1]. Its solubility profile—slightly soluble in water but very soluble in ethanol and oils—is characteristic of the bicyclic cyclopentapyrazine class, which differs from monocyclic pyrazines that often show higher water solubility due to lower molecular volume . The higher boiling point of the bicyclic scaffold compared to monocyclic dimethylpyrazines (e.g., 2,3-dimethylpyrazine BP ~156 °C) has implications for retention during thermal food processing, potentially reducing volatile losses in baked and roasted applications .

Thermal property
Class-level inference
BP 217.3 °C (760 mmHg) vs. ~156 °C for monocyclic 2,3-dimethylpyrazine; logP 1.30 (est).
~60 °C higher boiling point may reduce volatile losses during high-temperature food processing.
Physicochemical data predicted; class-level comparison.
Physicochemical Properties Formulation Solubility Volatility

Optimal Application Scenarios


Nut-Forward Bakery and Confectionery with Controlled Pungency

For baked goods where a roasted nutty character is desired without the pungent, earthy edge of the 5-methyl analog, the 2,3-dimethyl substitution delivers optimal sensory balance. FEMA-recommended usage of 1–2 mg/kg in baked goods and 1–2 mg/kg in chewing gum reflects this compound's milder intensity profile compared to the 5-methyl analog (used at only 0.2 ppm in gum), confirming its suitability when precise pungency control is required [1]. The higher boiling point (~217 °C) of the bicyclic scaffold ensures superior retention during baking compared to monocyclic pyrazine alternatives .

Meat and Poultry Flavors from Natural Precursors

The compound's demonstrated formation from cysteine and rhamnose under roasting conditions and its detection in cooked beef provides a nature-identical rationale for its use in meat and poultry flavor formulations at FEMA-recommended levels of 0.5–1 mg/kg [1][2]. While the 2,5-dimethyl isomer is also found in cooked beef and pork, the 2,3-dimethyl compound's distinct regulatory identity (FEMA 3917, JECFA 782) and its unique association with roasted nut rather than earthy notes make it preferred for meat applications where a clean, nutty-roasted note is desired without the earthy undertones of the 2,5-isomer [3].

Coffee and Cocoa Authenticity in Beverages

The compound's natural detection in coffee and cocoa matrices, combined with its very high ethanol solubility and FEMA usage guidance of 0.1–1 mg/kg in soft drinks, positions it for use in coffee-based and cocoa-based beverage flavorings [1][2]. The higher recommended usage level in beverages versus the 5-methyl analog (0.05 ppm) reflects the compound's milder character, enabling formulators to build roasted depth without overwhelming pungency—a critical consideration for delicate coffee and cocoa top-notes [1].

Regulatory-Critical Procurement for International Markets

With JECFA evaluation completed in 2001 confirming 'no safety concern at current levels of intake' and inclusion in FEMA GRAS Publication No. 19, this compound possesses an established international regulatory dossier [1][4]. Its EFSA Flavis number (14.098) and UK FSA authorization further differentiate it from the 2,5-dimethyl isomer (FEMA 4702, which is supplied as a mixed-isomer product of 60-100% purity), providing the 2,3-dimethyl compound with an advantage in regulatory submissions requiring single-entity specification with defined purity [4].

Application
Selection Property
Validation Focus
Nut-forward bakery & confectionery flavor
Milder roasted-nutty character vs. 5-methyl analog
Sensory pungency control in baked matrix and gum applications
Meat & poultry flavor from natural precursors
Nature-identical formation (cysteine/rhamnose) with clean nutty-roasted note
FEMA 3917/JECFA 782 regulatory compliance; absence of earthy undertones
Coffee & cocoa beverage flavoring
High ethanol solubility, milder intensity for delicate top-notes
Beverage usage levels (0.1–1 mg/kg) and flavor stability
Regulatory procurement for international markets
Single-entity specification with defined purity (vs. 2,5-dimethyl mixture)
JECFA evaluation (2001), GRAS Pub. 19, EFSA Flavis 14.098
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